Methyl 2-hydroxyicosanoate
Overview
Description
Methyl 2-hydroxyicosanoate is a chemical compound that is related to fatty acid esters. While the provided papers do not directly discuss methyl 2-hydroxyicosanoate, they do provide insights into similar compounds and their properties, which can be used to infer some aspects of methyl 2-hydroxyicosanoate.
Synthesis Analysis
The synthesis of related compounds often involves the esterification of fatty acids or the modification of existing ester compounds. For example, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was achieved through Birch reduction followed by oxidation and hydrolysis steps . Similarly, methyl 2-hydroxy-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate was synthesized using a one-pot method starting from methyl 2-hydroxy-4-carboxybenzoate . These methods could potentially be adapted for the synthesis of methyl 2-hydroxyicosanoate.
Molecular Structure Analysis
The molecular structure of methyl 2-hydroxyicosanoate would consist of a long hydrocarbon chain typical of fatty acid esters, with a hydroxyl group at the second carbon and a methyl ester group at the terminal end. The structure of methyl eicosanoate, a related compound, was studied using techniques like Brewster angle microscopy and x-ray diffraction, revealing various phases depending on temperature and pressure . These techniques could be applied to methyl 2-hydroxyicosanoate to determine its molecular structure and phase behavior.
Chemical Reactions Analysis
Methyl 2-hydroxyicosanoate could potentially undergo various chemical reactions typical of esters and alcohols. For instance, it could participate in transesterification reactions or be used as a starting material for the synthesis of other complex molecules. The papers discuss the reactivity of similar compounds, such as the multiple arylation of 2-hydroxy-2-methylpropiophenone via C-C and C-H bond cleavages , which provides insights into the types of reactions that methyl 2-hydroxyicosanoate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-hydroxyicosanoate would be influenced by its molecular structure. The presence of the hydroxyl group could affect its boiling point, solubility, and potential to form hydrogen bonds. The papers do not directly provide data on methyl 2-hydroxyicosanoate, but studies on similar compounds, such as the Langmuir monolayer behavior of methyl eicosanoate , could be indicative of the surface-active properties of methyl 2-hydroxyicosanoate.
Scientific Research Applications
1. Synthesis of α-Methylidene and α-Alkylidene β-Lactams
A study by Buchholz and Hoffmann (1991) explored the synthesis of β-lactams, using methyl 2-hydroxyicosanoate derivatives. These compounds can potentially be used in pharmaceuticals and chemical manufacturing (Buchholz & Hoffmann, 1991).
2. Langmuir Monolayer Studies
Research by Foster, Shih, and Pershan (1996) utilized methyl eicosanoate in studying Langmuir monolayers, which are one-layer thick films on water surfaces. These studies contribute to understanding molecular interactions at interfaces, relevant in materials science and nanotechnology (Foster, Shih, & Pershan, 1996).
3. CO2 Solubility in Ionic Liquids
Mattedi et al. (2011) investigated the solubility of CO2 in N-methyl-2-hydroxyethylammonium, a related compound. This research has implications for CO2 capture and storage, a critical aspect of climate change mitigation strategies (Mattedi et al., 2011).
properties
IUPAC Name |
methyl 2-hydroxyicosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(23)24-2/h20,22H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUGNSBVAUHPIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392800 | |
Record name | Methyl 2-hydroxyicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxyicosanoate | |
CAS RN |
16742-49-7 | |
Record name | Methyl 2-hydroxyeicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16742-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-hydroxyicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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